sec-butyl carbamate physical and chemical properties data
sec-butyl carbamate physical and chemical properties data
An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butyl Carbamate
Introduction: Defining sec-Butyl Carbamate
sec-Butyl carbamate (CAS No. 2114-15-0) is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid (NH₂COOH) and are characterized by the -NHCOO- functional group.[1][2] This structural motif is significant in medicinal chemistry and materials science, often serving as a key building block or a protecting group in complex syntheses.[2][3] Understanding the specific physical and chemical properties of the sec-butyl isomer is critical for its effective application in research and development, enabling precise control over reaction conditions, purification strategies, and formulation development.
This guide provides a comprehensive overview of the known properties of sec-butyl carbamate, grounded in established analytical principles. It further details the self-validating experimental protocols required to determine these properties, offering researchers and drug development professionals a framework for empirical characterization.
Core Physicochemical Data
The fundamental identifiers and properties of sec-butyl carbamate are summarized below. It is important to note that while core identifiers are well-documented, specific experimental data such as melting and boiling points are not as readily available in the public domain as those for its isomers, n-butyl carbamate and tert-butyl carbamate.[4][5][6] Therefore, direct experimental verification is paramount for any new batch or synthesis.
| Property | Value | Source |
| IUPAC Name | butan-2-yl carbamate | N/A |
| CAS Number | 2114-15-0 | [7] |
| Molecular Formula | C₅H₁₁NO₂ | [7] |
| Molecular Weight | 117.15 g/mol | [7] |
| Appearance | Solid (Typical for similar small carbamates) | Inferred |
| SMILES | CC(C)OC(=O)N | [7] |
Chemical Properties and Reactivity
The reactivity of sec-butyl carbamate is dictated by the carbamate functional group, which combines features of both an ester and an amide.
-
Hydrolysis: Like other esters, carbamates can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol (sec-butanol), carbon dioxide, and ammonia (or an amine). This reaction is fundamental to its potential degradation pathway.
-
Synthesis: Carbamates are commonly synthesized by the reaction of an alcohol with isocyanic acid or by the reaction of a chloroformate with an amine.[8] In this case, sec-butyl carbamate can be synthesized from the reaction of sec-butyl chloroformate with ammonia.[8]
-
Stability: The compound is generally stable under neutral conditions but may decompose when exposed to strong acids, strong bases, or high temperatures.[1] Incompatible materials include strong oxidizing agents.[9]
Predicted Spectral Characteristics
While specific spectral data for sec-butyl carbamate is not provided in the search results, its molecular structure allows for the prediction of key features in various spectroscopic analyses. Spectroscopic techniques provide a non-destructive way to obtain a unique molecular fingerprint, confirming identity and assessing purity.[10][11]
-
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared light by molecular bonds, causing them to vibrate at specific frequencies.[12][13] For sec-butyl carbamate, the following peaks are expected:
-
N-H Stretching: A strong, broad absorption band in the range of 3400-3200 cm⁻¹ corresponding to the primary amine group.
-
C-H Stretching: Absorption bands in the 3000-2850 cm⁻¹ region from the sec-butyl group's alkyl C-H bonds.
-
C=O Stretching: A very strong, sharp absorption band around 1740-1680 cm⁻¹ from the carbonyl group of the carbamate.
-
C-O Stretching: An absorption band in the 1300-1200 cm⁻¹ region.
-
-
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the electronic environment of the hydrogen atoms, confirming the sec-butyl structure. Expected signals include:
-
A triplet corresponding to the terminal methyl group (-CH₃).
-
A doublet corresponding to the other methyl group adjacent to the chiral center.
-
A multiplet for the methylene group (-CH₂-).
-
A multiplet for the methine proton (-CH-).
-
A broad singlet for the -NH₂ protons.
-
-
Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight (117.15), along with characteristic fragmentation patterns of the sec-butyl group and the carbamate moiety.
Experimental Protocols for Property Determination
The following sections detail authoritative, step-by-step methodologies for determining the key physical properties of sec-butyl carbamate. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.
Protocol 1: Melting Point Determination via the Capillary Method
Expertise & Causality: The melting point is a critical indicator of a compound's purity.[14] Pure crystalline compounds exhibit a sharp, narrow melting range (typically 0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[15][16] The capillary method is a fundamental and widely used technique.[17] A slow, controlled heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.[18]
Methodology:
-
Sample Preparation: Ensure the sec-butyl carbamate sample is completely dry and finely powdered. Grind a small amount using a mortar and pestle if necessary.[14]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be approximately 1-2 mm.[15]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary run to determine a rough value. Allow the apparatus to cool to at least 15-20°C below this approximate point before proceeding.[14][18]
-
Controlled Heating: Heat the sample at a steady rate until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[18]
-
Data Recording:
-
Reporting: Report the result as a melting range (T₁ - T₂).
Protocol 2: Solubility Characterization
Expertise & Causality: Solubility is governed by the principle of "like dissolves like," where substances dissolve in solvents with similar polarity.[19] The carbamate group introduces polarity and hydrogen bonding capabilities, while the sec-butyl group adds nonpolar character. Assessing solubility in a range of solvents (water, acid, base, organic) provides insight into these structural features.[20] For quantitative analysis, the shake-flask method is a foundational technique that ensures equilibrium is reached between the dissolved and undissolved solid, providing a true measure of thermodynamic solubility.[19]
Methodology (Qualitative Assessment):
-
Preparation: Place approximately 25 mg of sec-butyl carbamate into four separate, labeled test tubes.
-
Solvent Addition: Add 0.75 mL of the following solvents to the respective tubes:
-
Tube 1: Deionized Water
-
Tube 2: 5% Aqueous HCl
-
Tube 3: 5% Aqueous NaOH
-
Tube 4: Diethyl Ether (or another organic solvent like Toluene)
-
-
Agitation: Vigorously shake each test tube for 60 seconds.[20][21]
-
Observation: Observe and record whether the compound is soluble (dissolves completely), partially soluble (a significant amount dissolves), or insoluble (no visible dissolution).[21]
-
Interpretation:
-
Solubility in water indicates significant polarity.
-
Enhanced solubility in 5% NaOH suggests the presence of an acidic proton (unlikely for a simple carbamate but would indicate an acidic impurity or degradation).
-
Enhanced solubility in 5% HCl suggests the presence of a basic functional group (the amine is not typically basic enough to be protonated by dilute acid).
-
Solubility in diethyl ether indicates significant nonpolar character.
-
Methodology (Quantitative Shake-Flask Method):
-
Preparation: Add an excess amount of sec-butyl carbamate to a sealed vial containing a known volume of the desired solvent (e.g., water, buffer).
-
Equilibration: Agitate the vial at a constant temperature for 24-72 hours to ensure equilibrium is reached.[19]
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid. Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.[19]
-
Quantification: Analyze the concentration of the solute in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), against a calibration curve generated from standards of known concentrations.[19]
-
Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.[19]
Safety and Handling
While a specific Safety Data Sheet (SDS) for sec-butyl carbamate was not retrieved, general precautions for handling carbamates and related chemicals should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[9]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
Conclusion
sec-Butyl carbamate is a structurally defined organic molecule whose utility in scientific research is predicated on a thorough understanding of its physical and chemical properties. This guide has synthesized the available data for its core identifiers while emphasizing the necessity of empirical verification for properties like melting point and solubility. The detailed, field-proven protocols provided herein offer a robust framework for researchers to characterize sec-butyl carbamate with high scientific integrity, ensuring that subsequent experimental design and application development are built upon a foundation of accurate and reliable data.
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